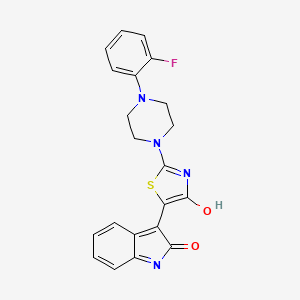

(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one

Description

The compound “(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one” is a thiazole-based heterocyclic molecule featuring a 2-fluorophenyl-substituted piperazine ring and a 2-oxoindolin-3-ylidene moiety. Its synthesis typically involves condensation reactions between substituted thiazolidinones and arylpiperazine derivatives, followed by crystallization from polar solvents like dimethylformamide (DMF) to yield high-purity single crystals suitable for X-ray diffraction analysis . The Z-configuration of the exocyclic double bond (C5=N) is stabilized by intramolecular hydrogen bonding and conjugation with the thiazol-4-one ring, contributing to its planar geometry, except for the perpendicular orientation of the 2-fluorophenyl group .

Properties

IUPAC Name |

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-hydroxy-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S/c22-14-6-2-4-8-16(14)25-9-11-26(12-10-25)21-24-20(28)18(29-21)17-13-5-1-3-7-15(13)23-19(17)27/h1-8,28H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHIBAEWDQAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one is a novel compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The compound features a thiazole core, piperazine moiety, and an indolinone structure, which are known to influence its biological properties. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving blood-brain barrier penetration and bioavailability.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2, MCF-7, HCT116, and HeLa. The mechanism of action is often linked to the inhibition of tubulin polymerization and apoptosis induction through the Bcl-2 family proteins .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6d | HepG2 | 4.03 |

| 6a | HCT116 | 8.17 |

| 6b | MCF-7 | 12.88 |

| 6c | HeLa | 16.02 |

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Similar piperazine derivatives have been reported to activate TRPC6 channels, which play a crucial role in synaptic plasticity and neuroprotection . Studies indicate that these compounds can induce long-term potentiation (LTP) and recover synaptic functions in models of neurodegenerative diseases like Alzheimer's .

Case Studies

- In Vitro Studies : A series of thiazole derivatives were synthesized and screened for their cytotoxic effects on cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting a potent anticancer effect .

- Neuroprotective Studies : In mouse models of Alzheimer's disease, piperazine derivatives similar to this compound were shown to enhance synaptic recovery and improve cognitive functions by activating TRPC6 channels .

The biological activity of this compound is believed to involve:

- Inhibition of tubulin polymerization , leading to cell cycle arrest in cancer cells.

- Activation of TRPC6 channels , promoting calcium influx that supports neuroprotective signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a broader class of thiazole/thiazolidinone derivatives with piperazine and aryl substituents. Key structural analogs and their differentiating features are summarized below:

Pharmacological Implications

While direct bioactivity data are absent in the evidence, structural analogs suggest plausible targets:

- The 2-fluorophenylpiperazine moiety is common in antipsychotics (e.g., aripiprazole), hinting at dopamine D2 receptor affinity.

- The 2-oxoindolin-3-ylidene group may mimic kinase inhibitors (e.g., sunitinib), though this requires experimental validation.

- Compared to non-fluorinated analogs (), fluorination in the target compound likely enhances blood-brain barrier permeability and metabolic stability .

Computational and Conformational Analysis

- Planarity and Puckering: The target compound’s near-planar structure contrasts with ’s chlorobenzyl-substituted analog, where steric hindrance induces non-planar conformations. Cremer-Pople puckering parameters () could quantify ring distortions in related compounds.

- Electron Density: Multiwfn analysis () reveals localized electron density on the thiazol-4-one ring, suggesting nucleophilic attack susceptibility, a feature less pronounced in sulfur-free analogs (e.g., triazolones in ).

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-2-(4-(2-fluorophenyl)piperazin-1-yl)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one?

A common approach involves condensation reactions of fluorophenyl-piperazine intermediates with thiazol-4(5H)-one precursors. For example:

- Step 1 : React 2-fluorophenylpiperazine with thioglycolic acid derivatives under reflux in 1,4-dioxane with piperidine catalysis to form the thiazol-4(5H)-one core .

- Step 2 : Introduce the 2-oxoindolin-3-ylidene moiety via Knoevenagel condensation using 2-oxoindoline-3-carbaldehyde in glacial acetic acid with anhydrous sodium acetate, followed by recrystallization in ethanol .

- Validation : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and confirm stereochemistry (Z-configuration) using NOESY NMR or X-ray crystallography .

Q. How can the Z-configuration of the thiazol-4(5H)-one moiety be confirmed experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. The Z-configuration is identified by the spatial arrangement of the 2-oxoindolin-3-ylidene and piperazine groups .

- NMR spectroscopy : NOESY correlations between the indole NH proton and the thiazole ring protons support the Z-configuration .

Q. What spectroscopic methods are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.4 ppm), piperazine (δ ~3.0–3.5 ppm), and thiazol-4(5H)-one (δ ~5.8–6.2 ppm) groups.

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for thiazol-4(5H)-one and 2-oxoindolin-3-ylidene).

- Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools resolve discrepancies in experimental data (e.g., conflicting NMR or crystallographic results)?

- Multiwfn analysis : Calculate electron localization functions (ELF) and electrostatic potential maps to validate electron density distributions, particularly for the thiazol-4(5H)-one and indole moieties .

- SHELXD/SHELXE : Employ these programs for phase refinement in crystallography to resolve ambiguous bond lengths or angles caused by twinning or poor diffraction quality .

- Statistical modeling : Apply Design of Experiments (DoE) to optimize reaction conditions and identify variables (e.g., solvent, temperature) causing data inconsistencies .

Q. What methodologies are recommended for evaluating the compound’s cytotoxic activity?

- In vitro assays : Use the SRB (sulforhodamine B) assay on cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium, 5% FBS, and 48-hour incubation. Normalize results against a reference compound (e.g., CHS-828) and include DMSO controls (≤0.5% v/v) .

- Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with triplicate experiments.

- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) or Western blotting (caspase-3 activation) to probe pathways .

Q. How can the pharmacophore be modeled to identify critical substituents for biological activity?

- Multiwfn : Analyze frontier molecular orbitals (FMOs) to pinpoint electron-rich regions (e.g., thiazol-4(5H)-one carbonyl) for hydrogen bonding .

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on the fluorophenylpiperazine group’s role in hydrophobic binding .

- QSAR : Correlate substituent electronegativity (e.g., fluorine position) with cytotoxic potency using Hammett constants or DFT-derived descriptors .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation. Add co-solvents (e.g., ethanol/water) to improve crystal lattice formation.

- ORTEP-3 : Generate thermal ellipsoid plots to assess disorder; refine using SHELXL’s TWIN/BASF commands for twinned crystals .

- Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. How should researchers address conflicting data on synthetic yields or purity?

- HPLC-MS : Quantify impurities using a C18 column (ACN/water gradient) and compare retention times with standards.

- Reaction optimization : Use DoE to isolate critical variables (e.g., catalyst loading, reaction time) and replicate high-yield conditions .

- Cross-validation : Pair NMR with X-ray data to confirm structural integrity; inconsistent NOESY signals may indicate isomerization during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.